3-(2-Fluorobenzyl)-1,2,4-oxadiazol-5-amine
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Overview
Description
3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine is a heterocyclic compound that contains an oxadiazole ring substituted with a fluorophenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine typically involves the reaction of 2-fluorobenzylamine with a suitable oxadiazole precursor. One common method is the cyclization of a hydrazide intermediate with an appropriate carboxylic acid derivative under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or acetonitrile and catalysts like sulfuric acid or sodium hydroxide.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as crystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the fluorophenyl group, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted oxadiazoles with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, 3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery.
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial and anticancer agent.
Medicine
In medicinal chemistry, 3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine is investigated for its potential therapeutic applications. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, this compound is explored for its use in the development of new materials with specific properties, such as enhanced thermal stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine involves its interaction with specific molecular targets. It may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes such as DNA replication or protein synthesis.
Comparison with Similar Compounds
Similar Compounds
- 3-(2-fluorophenyl)-1,2,4-triazole
- 3-(2-fluorophenyl)-1,2,4-thiadiazole
- 3-(2-fluorophenyl)-1,2,4-oxadiazole
Uniqueness
Compared to similar compounds, 3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine exhibits unique properties due to the presence of the oxadiazole ring and the fluorophenyl group
Properties
Molecular Formula |
C9H8FN3O |
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Molecular Weight |
193.18 g/mol |
IUPAC Name |
3-[(2-fluorophenyl)methyl]-1,2,4-oxadiazol-5-amine |
InChI |
InChI=1S/C9H8FN3O/c10-7-4-2-1-3-6(7)5-8-12-9(11)14-13-8/h1-4H,5H2,(H2,11,12,13) |
InChI Key |
KRDGDADEZUQRNK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)CC2=NOC(=N2)N)F |
Origin of Product |
United States |
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